2-({[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)phenol
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Overview
Description
2-({[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)phenol is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic benefits. This compound is also known as DPIP and has been studied for its mechanism of action, biochemical and physiological effects, and future directions for research.
Mechanism of Action
The mechanism of action of DPIP is not fully understood. However, it is believed to work by blocking dopamine receptors in the brain, which play a significant role in the development of psychotic symptoms.
Biochemical and Physiological Effects
DPIP has been found to have significant biochemical and physiological effects. Studies have shown that it can reduce the levels of various neurotransmitters in the brain, including dopamine and serotonin. It has also been found to have a significant effect on the levels of various hormones in the body, including cortisol and prolactin.
Advantages and Limitations for Lab Experiments
One of the significant advantages of studying DPIP in lab experiments is its potential as an antipsychotic agent. However, there are also limitations to its use in lab experiments. One such limitation is the lack of understanding of its mechanism of action.
Future Directions
There are several future directions for research on DPIP. One such direction is its potential as a treatment for other psychiatric disorders, such as bipolar disorder and depression. Additionally, further studies are needed to understand its mechanism of action fully. Finally, there is a need for studies to determine the long-term effects of DPIP use.
Conclusion
In conclusion, DPIP is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic benefits. It has been studied for its mechanism of action, biochemical and physiological effects, and future directions for research. While there are still many unknowns about this compound, it has the potential to be a significant therapeutic agent for various psychiatric disorders.
Synthesis Methods
The synthesis of DPIP involves the reaction of 2-hydroxybenzaldehyde with 4-(2,4-dimethylbenzyl)piperazine and formaldehyde. The resulting product is then treated with hydrochloric acid to yield DPIP.
Scientific Research Applications
DPIP has been studied for its potential therapeutic benefits in various scientific research applications. One such application is its use as an antipsychotic agent. Studies have shown that DPIP has a significant effect on reducing psychotic symptoms in patients with schizophrenia.
properties
IUPAC Name |
2-[[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]iminomethyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-16-7-8-19(17(2)13-16)15-22-9-11-23(12-10-22)21-14-18-5-3-4-6-20(18)24/h3-8,13-14,24H,9-12,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGGHCLKXAKTTDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2CCN(CC2)N=CC3=CC=CC=C3O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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